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molecular formula C7H3Br2N B2739343 2,4-Dibromobenzonitrile CAS No. 78222-69-2

2,4-Dibromobenzonitrile

Cat. No. B2739343
M. Wt: 260.916
InChI Key: MIQRQLRZDQTHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07183320B2

Procedure details

A solution of copper(I) cyanide (2.32 g, 25.9 mmol) in anhydrous dimethylsulfoxide (50 mL) is stirred at 60° C., and to this solution is added tert-butylnitrite (7.1 mL, 59.7 mmol) all at once. A solution of 2,4-dibromoaniline (5.0 g, 19.9 mmol) in anhydrous dimethylsulfoxide (30 mL) is added dropwise, via cannula, to the mixture. After the addition is complete the reaction mixture is stirred for 1 hr, cooled to 45° C., and then treated slowly with 5N HCl (50 mL). Five minutes later, the reaction mixture is cooled to ambient temperature and extracted with 1:1 ethyl acetate:hexane (2×300 mL). The combined organic layers are washed with water (100 mL) and saturated aqueous sodium chloride (100 mL), dried, concentrated under reduced pressure and the residue subjected to silica gel chromatography, eluting with hexane containing from 0–5% ethyl acetate. Fractions containing product are combined and concentrated under reduced pressure to provide the title compound (1.61 g, 31% yield).
Name
copper(I) cyanide
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
31%

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].C(ON=O)(C)(C)C.[Br:11][C:12]1[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:13]=1N.Cl>CS(C)=O>[Br:11][C:12]1[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:13]=1[C:2]#[N:3]

Inputs

Step One
Name
copper(I) cyanide
Quantity
2.32 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
7.1 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)Br
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
is stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Five minutes later, the reaction mixture is cooled to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 1:1 ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with water (100 mL) and saturated aqueous sodium chloride (100 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with hexane containing from 0–5% ethyl acetate
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C#N)C=CC(=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.61 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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